3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile
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Overview
Description
3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C16H12Br2N2S3 It is known for its unique structure, which includes two bromobenzyl groups attached to a thio-isothiazolecarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile typically involves the reaction of 4-bromobenzyl chloride with 3,5-dimercapto-4-isothiazolecarbonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the thiol groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile can undergo various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The bromobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromobenzyl and thio-isothiazolecarbonitrile moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis((4-chlorobenzyl)thio)-4-isothiazolecarbonitrile
- 3,5-Bis((4-methylbenzyl)thio)-4-isothiazolecarbonitrile
- 3,5-Bis((4-fluorobenzyl)thio)-4-isothiazolecarbonitrile
Uniqueness
3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, methyl, and fluoro analogs. The bromine atoms can also influence the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
332110-08-4 |
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Molecular Formula |
C18H12Br2N2S3 |
Molecular Weight |
512.3 g/mol |
IUPAC Name |
3,5-bis[(4-bromophenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C18H12Br2N2S3/c19-14-5-1-12(2-6-14)10-23-17-16(9-21)18(25-22-17)24-11-13-3-7-15(20)8-4-13/h1-8H,10-11H2 |
InChI Key |
ISPMELLTMVKJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C(=NS2)SCC3=CC=C(C=C3)Br)C#N)Br |
Origin of Product |
United States |
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